Tisercin

Description

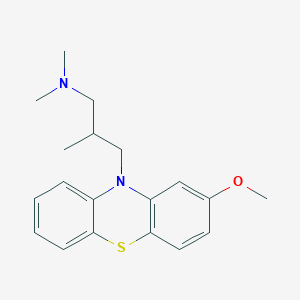

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859045 | |

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851-68-3, 60-99-1 | |

| Record name | (±)-Methotrimeprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N,N,beta-trimethyl-10H-phenothiazine-10-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000851683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomepromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms of Tisercin

Receptor Antagonism and Binding Profiles

Dopamine (B1211576) Receptor Subtype Interactions (D2 Receptor Antagonism)

A primary mechanism of Tisercin is its antagonism of dopamine receptors, particularly the D2 receptor subtype. patsnap.com This blockade of D2 receptors in the brain is a cornerstone of its antipsychotic activity. nih.gov Research using human recombinant dopamine receptor subtypes has elucidated this compound's high affinity for the D2-like receptor family, which includes D2, D3, and D4 subtypes.

Studies have shown that the binding affinity of Levomepromazine (B1675116) (LMP) for D2-like receptors is considerably greater than for D1-like receptors. For instance, its affinity for rD2L, rD2S, rD3, and rD4.2 receptors was found to be 6.3, 12.6, 6.5, and 6.8 times greater, respectively, than its affinity for D1 receptors. This preferential binding to D2-like receptors is a characteristic feature of many typical antipsychotic agents.

| Receptor Subtype | Ki (nM) |

|---|---|

| rD2S | 4.3 |

| rD4.2 | 7.9 |

| rD3 | 8.3 |

| rD2L | 8.6 |

| rD1 | 54.3 |

Adrenergic Receptor Blockade (Alpha-1 and Alpha-2)

Significant antagonism of alpha-adrenergic receptors is another key feature of this compound's mechanism. nih.govpatsnap.com It is a potent blocker of both alpha-1 and alpha-2 adrenoceptors. This action leads to effects such as vasodilation. patsnap.com Research comparing its binding profile to other antipsychotics in human brain tissue found that this compound's affinity for alpha-1 and alpha-2 binding sites was significantly greater than that of chlorpromazine (B137089). Furthermore, its affinity for alpha-1 sites surpassed that of clozapine (B1669256).

Histamine (B1213489) H1 Receptor Affinity

This compound exhibits a high affinity for histamine H1 receptors, resulting in potent antihistaminic effects. patsnap.com This strong antagonism is a defining characteristic of its pharmacological profile. nih.gov In comparative studies with other phenothiazines, Levomepromazine was found to be the most potent H1 receptor binder. Its affinity for this receptor contributes significantly to its sedative properties.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Antagonism of muscarinic acetylcholine receptors is another component of this compound's broad receptor binding profile. wikipedia.orgnih.govpatsnap.com This anticholinergic activity contributes to some of its physiological effects. patsnap.com Studies comparing various phenothiazines and their metabolites have shown that Levomepromazine has a considerably higher binding affinity for muscarinic cholinergic receptors than compounds like fluphenazine and perphenazine.

Post-receptor Signaling Pathways and Cellular Responses

The antagonism of various G protein-coupled receptors by this compound initiates a cascade of changes in intracellular signaling pathways, ultimately altering cellular function.

Dopamine D2 Receptor Blockade : D2 receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. nih.gov By blocking these receptors, this compound prevents this inhibition, leading to a relative increase in the activity of the cAMP/PKA signaling pathway. nih.govnih.gov This modulation of dopamine-dependent signaling is central to its effects on neurotransmission.

Serotonin (B10506) 5-HT2A Receptor Blockade : The 5-HT2A receptor is coupled to the Gαq signal transduction pathway. wikipedia.org Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov this compound's antagonism at this site blocks this cascade, preventing the subsequent release of intracellular calcium and the activation of protein kinase C (PKC). wikipedia.orgnih.gov

Adrenergic and Muscarinic Receptor Blockade : Similar to the 5-HT2A receptor, both alpha-1 adrenergic and M1 muscarinic receptors are primarily coupled to Gq proteins. wikipedia.orgwikipedia.org Antagonism by this compound at these receptors also inhibits the PLC/IP3/DAG pathway, thereby preventing the mobilization of intracellular calcium that would typically follow agonist binding. nih.govportlandpress.com

Histamine H1 Receptor Blockade : The H1 receptor is also linked to the intracellular Gq protein, which activates the PLC and inositol triphosphate (IP3) signaling pathway. wikipedia.org By blocking the H1 receptor, this compound prevents the activation of this pathway, which is involved in inflammatory responses and cellular activation.

SERCA Pump Inhibition : Beyond receptor antagonism, Levomepromazine has been found to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. patsnap.com The SERCA pump is responsible for transporting calcium ions from the cytosol into the endoplasmic reticulum, a crucial process for maintaining calcium homeostasis. patsnap.com By inhibiting this pump, this compound causes an increase in cytoplasmic calcium levels. This disruption of calcium storage can lead to cellular responses such as endoplasmic reticulum (ER) stress and autophagy.

Preclinical Research on Tisercin

In Vitro Pharmacological Investigations

Receptor Binding Assays and Functional StudiesLevomepromazine exhibits a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Key targets include dopamine (B1211576) receptors (D1, D2, D3, D4), serotonin (B10506) receptors (5-HT1, 5-HT2), noradrenergic receptors (α1, α2), histamine (B1213489) H1 receptors, and muscarinic M1 and M2 sitesbenchchem.compatsnap.comservice.gov.uk.

Studies have shown that Levomepromazine (B1675116) has a high affinity for recombinant human D2 receptor subtypes (rD2L, rD2S, rD3, rD4.2), with Ki values ranging from 4.3 nM to 8.6 nM. Its affinity for the rD1 receptor is also notable, with a Ki of 54.3 nM isciii.esisciii.es. Compared to chlorpromazine (B137089), Levomepromazine and its metabolite N-monodesmethyl levomepromazine demonstrated slightly higher potency in alpha-adrenergic binding tests, while showing somewhat lower potency in dopamine receptor binding tests nih.govresearchgate.net. Levomepromazine sulfoxide (B87167), another metabolite, was relatively inactive in dopamine receptor binding but more active in alpha-adrenergic receptor binding nih.govresearchgate.net.

The antagonism of these receptors contributes to its diverse pharmacological effects, including its antipsychotic, sedative, and antiemetic properties patsnap.comservice.gov.uk.

Table 1: Levomepromazine Receptor Binding Affinity (Ki, nM) to Human Recombinant Dopamine Receptor Subtypes| Receptor Subtype | Ki (nM) isciii.esisciii.es |

| rD2L | 8.6 |

| rD2S | 4.3 |

| rD3 | 8.3 |

| rD4.2 | 7.9 |

| rD1 | 54.3 |

| rD5 | 10.7 |

Enzymatic Activity Modulation Studies (e.g., Cytochrome P450)Levomepromazine undergoes hepatic metabolism, forming derivatives such as sulfoxid-, glucuronid-, and demethyl-moietiesnih.gov. Cytochrome P450 (CYP) enzymes play a crucial role in its biotransformation, specifically through S-oxidation and N-demethylation pathwaysresearchgate.net.

In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms indicate that CYP3A4 is the primary isoform responsible for both Levomepromazine 5-sulfoxidation (72%) and N-demethylation (78%) at therapeutic concentrations (10 µM) researchgate.net. Research also suggests that Levomepromazine can induce the expression and activity of the main human CYP enzyme CYP3A4 in human hepatocytes nih.govresearchgate.net. This induction was observed at concentrations of 2.5 µM and 10 µM, leading to a significant increase in both mRNA levels and CYP3A4 activity nih.govresearchgate.net. Conversely, Levomepromazine did not significantly alter the activity of CYP1A1/2, CYP2C9, or CYP2C19 nih.govresearchgate.net.

Furthermore, Levomepromazine has been shown to inhibit CYP2D6-mediated formation of 1'-hydroxybufuralol, with an IC50 of 3.5-25.5 µM drugbank.com. It also demonstrated selectivity towards the inhibition of midazolam 1'-hydroxylation, a CYP3A-catalyzed reaction, with an IC50 of 30 µM drugbank.com. These findings suggest that Levomepromazine can influence the metabolism of co-administered drugs that are substrates for these CYP enzymes patsnap.comdrugbank.comhpra.iemedsafe.govt.nz.

In Vivo Animal Models

Nociceptive and Neuropathic Pain ModelsLevomepromazine has demonstrated antinociceptive effects in various pain models. In studies involving rats and mice, Levomepromazine was shown to abolish the writhing reflex in mice, indicating an effect on visceral painscielo.brresearchgate.net. The writhing test is a common model for assessing visceral painscielo.brresearchgate.net.

However, in the tail-flick reflex latency test in rats, which assesses acute nociceptive pain, Levomepromazine did not produce a significant antinociceptive effect when administered alone scielo.brscielo.br. This suggests that its analgesic properties might be more pronounced in certain types of pain, such as visceral pain, or when used as an adjuvant scielo.brscielo.br.

When co-administered with opioids like oxycodone or tramadol (B15222) in rats, Levomepromazine has been shown to prolong and enhance analgesia in models of nociceptive and neuropathic pain, including the tail-flick test jneuropsychiatry.orgresearchgate.net. For instance, combinations of oxycodone with Levomepromazine prolonged analgesia in both nociceptive and vincristine-induced neuropathic pain models jneuropsychiatry.org. Similarly, tramadol analgesia was enhanced when co-administered with Levomepromazine in a tail-flick test researchgate.net.

Sedative and Antiemetic Activity AssessmentsLevomepromazine exhibits strong sedative effects, which have been observed in animal models. In rats, Levomepromazine significantly diminished both exploratory behavior and spontaneous locomotor activity in an open-field test, characterizing a sedative effectscielo.brresearchgate.net. Its sedative effect was more pronounced and longer-lasting compared to azaperone (B1665921) and midazolam in some studiesscielo.br. This sedative action is attributed to its depressant effect on the central nervous system, including the cerebral cortex, hypothalamus, and limbic systemservice.gov.ukhpra.iescielo.br.

Regarding antiemetic activity, Levomepromazine is known to possess antiemetic properties through the blockade of the chemoreceptor trigger zone (CTZ) service.gov.uk. This effect is also supported by its antagonism of serotonin (5-HT2) and histamine (H1) receptors, which are involved in the emetic pathway smolecule.compatsnap.comservice.gov.uk. While specific animal model data for antiemetic activity were not detailed in the provided search results beyond the mechanism, its established clinical use and broad receptor profile confirm this property mims.comsmolecule.comrxreasoner.compatsnap.comservice.gov.uk.

Compound Names and PubChem CIDs

Studies on Psychomotor Agitation

Levomepromazine is recognized for its potent sedative effects and its capacity to reduce psychomotor activity, a characteristic feature of neuroleptic antipsychotics medsafe.govt.nzmedicines.org.ukgalvanypharma.commedicines.org.uk. Preclinical investigations have included comparative studies assessing its sedative and antinociceptive properties in laboratory animals omu.edu.tr.

Phenothiazines, the class of compounds to which levomepromazine belongs, are widely employed for routine sedation across various animal species omu.edu.tr. These agents can induce an exaggerated central nervous system depression when co-administered with other CNS depressants omu.edu.tr. A notable characteristic observed in preclinical evaluations is that phenothiazines generally exhibit a high therapeutic index in conscious (non-anesthetized) animals, suggesting a relatively wide margin of safety in this context omu.edu.tr.

Stress Analgesia Potentiation Studies

Levomepromazine possesses inherent analgesic properties medsafe.govt.nzmedicines.org.ukgalvanypharma.com. Pharmacological profiles indicate its ability to potentiate the actions of other central nervous system depressants, and it can be used in conjunction with narcotic analgesics for pain management, implying a general synergistic effect with pain-relieving agents medicines.org.uk.

While specific preclinical studies focusing solely on levomepromazine's direct potentiation of stress-induced analgesia were not extensively detailed in the provided search results, the broader field of preclinical research explores how physical and psychological stress modulates pain perception in animal models nih.govmdpi.com. This modulation can lead to phenomena such as stress-induced analgesia (SIA) nih.govmdpi.com. Studies on other analgesic compounds, such as opioids, have demonstrated that acute stress (e.g., restraint or cold exposure) can potentiate their analgesic effects in rats, highlighting a general pharmacological interaction between stress and opioid-like analgesia nih.gov.

Central Nervous System Function Assessments (e.g., EEG)

Levomepromazine exerts its pharmacological effects through antagonism of various receptors within the central nervous system, including adrenergic, dopamine, histamine, cholinergic, and serotonin (5-HT) receptors europa.eu.

Electroencephalography (EEG) serves as a vital tool in preclinical CNS drug discovery, enabling the measurement of real-time neural activity changes in animal models, such as rodents, in response to drug candidates synapcell.commdpi.comresearchgate.net. This technology is instrumental in assessing compound efficacy, safety, and pharmacodynamics, and in identifying translational biomarkers synapcell.com.

Toxicological and Safety Pharmacology Studies in Preclinical Settings

Preclinical toxicological and safety pharmacology studies are crucial for comprehensively evaluating the safety profile of new drug candidates. These assessments typically involve acute and repeat-dose toxicity studies conducted in various animal models, including rodents and non-rodents who.intselvita.comnih.govnih.gov.

In in vivo studies investigating the effects of levomepromazine (LMP) on the developing mouse brain, no specific toxic effects related to cell death were observed in healthy mouse pups or in experimental animals subjected to excitotoxic injury nih.gov. However, higher doses of LMP were associated with a significantly lower body weight gain in healthy mouse pups nih.gov. The compound also did not demonstrate a neuroprotective effect in injured developing brains nih.gov.

Safety pharmacology studies, often integrated into broader toxicology assessments, aim to investigate a substance's effects on vital organ systems, including the central nervous, respiratory, and cardiovascular systems synapcell.comselvita.com. As a class, phenothiazines generally exhibit a high therapeutic index in conscious animals, indicating a relatively favorable safety margin in terms of acute toxicity omu.edu.tr.

Table 1: Summary of Key Preclinical Toxicological Findings for Levomepromazine

| Study Type / Model | Key Finding | Citation |

| Developing Mouse Brain (in vivo) | No specific toxic effects (cell death) observed in healthy or injured brains; significantly lower body weight gain at higher doses. | nih.gov |

| Teratogenicity (Mouse, Rabbit, Rat) | Not teratogenic when tested as the embonate salt. | medsafe.govt.nz |

| General Toxicity (Phenothiazine Class) | High therapeutic index in conscious animals. | omu.edu.tr |

Clinical Research on Tisercin

Therapeutic Efficacy in Psychiatric Disorders

Levomepromazine's role in psychiatry is significant, particularly due to its potent sedative and antipsychotic effects.

Levomepromazine (B1675116) has demonstrated efficacy in managing acute psychotic states and associated psychomotor agitation. As a typical antipsychotic, it helps alleviate positive symptoms of psychosis, such as hallucinations and delusions, primarily through its antagonism of dopamine (B1211576) D2 receptors patsnap.com. Its broad receptor activity, including antagonism of histamine (B1213489) H1 and alpha-adrenergic receptors, contributes to its sedative effects, which are beneficial in controlling agitation and anxiety patsnap.com.

In clinical settings, Levomepromazine is commonly used as a co-medication in emergency psychiatry to reduce agitation, anger, and aggressiveness in adults experiencing acute psychosis or mania researchgate.net. Studies, including a comparative investigation in agitated elderly patients with schizophrenia, have shown that intramuscular Levomepromazine leads to a rapid response, significantly decreasing scores on agitation assessment scales like the Positive and Negative Syndrome Scale Excited Component (PANSS-EC) and the Agitation Calmness Evaluation Scale (ACES) from baseline service.gov.uknih.gov.

Levomepromazine is indicated for the management of chronic psychoses, including schizophrenia and chronic hallucinations . Its mechanism involves binding to dopamine receptors and various other receptors, making it a valuable agent in treating schizophrenia researchgate.net. Research indicates its utility in managing depressive symptoms observed in the course of schizophrenia researchgate.net.

Comparative Efficacy in Schizophrenia (Levomepromazine vs. Chlorpromazine) cambridge.orgnih.gov

| Outcome Measure | Comparison (Levomepromazine vs. Chlorpromazine) | Study Details (N, RCTs) | Mean Difference (WMD) / Relative Risk (RR) | Confidence Interval (CI) |

| Clinical Global Impression (CGI) Severity | Significantly better for Levomepromazine | 38, 1 RCT | -0.80 | -1.51 to -0.09 |

| Brief Psychiatric Rating Scale (BPRS) Endpoint Score | Better for Levomepromazine | 38, 1 RCT | -9.00 | -17.46 to -0.54 |

| Positive and Negative Syndrome Scale (PANSS) Total Score | Better for Levomepromazine | 38, 1 RCT | -15.90 | -30.30 to -1.50 |

Levomepromazine is recognized for its application in managing mood disorders, including aspects of bipolar disorder. It is used in the treatment of manic phases of bipolar disorder and can be a co-medication in emergency psychiatry for acute mania, helping to reduce agitation and aggressiveness patsnap.comresearchgate.netwikipedia.org. For patients with bipolar depression exhibiting psychotic features, the initiation of an antipsychotic agent like Levomepromazine is considered medscape.com.

Antipsychotics, including Levomepromazine, are effective in reducing psychotic symptoms associated with affective psychoses in both manic and depressive episodes researchgate.net. Research on combination therapy involving mood stabilizers and antipsychotics for acute mania has shown greater efficacy in improving mania rating scale scores compared to mood stabilizer monotherapy researchgate.net.

Levomepromazine possesses anxiolytic properties, contributing to its calming effects. Its antagonism of histamine H1 and alpha-adrenergic receptors leads to sedation, which can effectively manage anxiety patsnap.com. The compound is widely used in palliative care for its anxiolytic effects nih.govresearchgate.netd-nb.info. Furthermore, its sedative action may be utilized to reduce anxiety in preoperative settings smolecule.com. The combined antipsychotic, anxiolytic, and sedative actions of Levomepromazine contribute to its broad beneficial effects, particularly in the terminal phase of various illnesses researchgate.net.

Efficacy in Pain Management and Palliative Care

Levomepromazine is a significant agent in pain management and palliative care, distinguished by its unique analgesic and adjuvant pain therapy properties among phenothiazines researchgate.net.

Levomepromazine is utilized for its analgesic effects, particularly in managing moderate to severe pain newdrugapprovals.org. Its applications extend to palliative care settings for controlling severe pain, and it has been used for terminal pain control and postoperative analgesia patsnap.comresearchgate.netcambridge.orgsmolecule.com. The analgesic properties of Levomepromazine have been described in several studies, though some systematic reviews note that supporting evidence is often limited to open series and case reports, indicating a need for more prospective randomized trials nih.govd-nb.info.

A double-blind crossover study involving 18 patients with chronic pain (due to cancer and arthritis) compared intramuscular Levomepromazine (15 mg) with morphine (10 mg) and placebo. The study found that three hours after administration, Levomepromazine was significantly superior to placebo (p < 0.05) and showed comparable analgesic activity to morphine at a 3:2 dose relationship nih.gov.

Comparative Analgesic Activity (Levomepromazine vs. Morphine/Placebo) nih.gov

| Comparison | Outcome (Pain Relief) | Statistical Significance (p-value) |

| Levomepromazine vs. Placebo | Significantly superior | < 0.05 |

| Levomepromazine vs. Morphine | Indistinguishable | Not significant |

As an adjuvant in pain therapy, Levomepromazine can enhance the analgesic effects of other medications. Studies investigating combinations of opioids with adjuvant drugs have shown that Levomepromazine, when co-administered, can prolong and enhance analgesic effects. For instance, combinations of oxycodone with adjuvants, including Levomepromazine, demonstrated increased and prolonged analgesia compared to oxycodone alone jneuropsychiatry.org. Similarly, in rat models, Levomepromazine was explored as an adjuvant to morphine, although the specific enhancement of morphine analgesia by Levomepromazine in that study was not explicitly detailed as significant as for other adjuvants like haloperidol (B65202) and hyoscine butylbromide nih.gov.

Its use in palliative care is widespread, not only for pain but also for its antiemetic and sedative effects, making it a valuable tool for comprehensive symptom control at the end of life nih.govd-nb.inforesearchgate.netresearchgate.netengland.nhs.uk.

Management of Intractable Nausea and Vomiting

Levomepromazine is recognized for its significant antiemetic capabilities and is frequently employed in palliative care settings. wikipedia.orgwikipedia.orgwikipedia.orgmims.com It serves as a second or third-line antiemetic for patients experiencing intractable nausea and vomiting, particularly those with advanced cancer. mims.comwikidoc.orgwikipedia.org Research indicates its effectiveness in ameliorating nausea intensity and resolving vomiting in advanced cancer patients whose emesis has been refractory to initial treatments. wikidoc.orgmims.com

One prospective, open-label study involving 70 advanced cancer patients demonstrated a substantial reduction in nausea. Baseline nausea scores, reported as a median of 8 out of 10, decreased to a median of 1 out of 10 after two days of levomepromazine treatment. wikidoc.orgmims.com Furthermore, vomiting ceased in 92% of the cases in this study. wikidoc.orgmims.com Comparative studies suggest that levomepromazine is as effective as haloperidol in managing nausea and vomiting, though it may induce more sedation. wikipedia.org In situations where first-line antiemetics like cyclizine (B1669395) and haloperidol prove insufficient, some specialists advocate for levomepromazine due to its broad spectrum of action and anxiolytic properties in end-stage care. uni.lu The antiemetic mechanism of levomepromazine is attributed to its potent antagonism at 5HT3 receptors, which are highly concentrated in the vomiting center. It also functions as a potent antagonist at histamine type 1, D2-, and alpha-receptors. atamanchemicals.com

Role in Adjunctive Therapies

Epilepsy and Oligophrenia

Levomepromazine is indicated for the treatment of various psychiatric conditions, including schizophrenia, paranoid states, mania, toxic psychoses, and organic mental syndromes accompanied by delirium. mims.com While other antipsychotics like haloperidol are indicated for psychomotor agitation in conditions such as oligophrenia, specific detailed clinical research findings on levomepromazine's adjunctive role in epilepsy or oligophrenia are not extensively documented in the available literature. mims.com

Potentiation of Anesthetics and Analgesics

Levomepromazine exhibits potent sedative properties and can enhance the effects of other central nervous system depressants. wikipedia.orgwikidoc.orgfishersci.ca This includes its ability to potentiate the actions of opiates, other analgesics, barbiturates, sedatives, and general anesthetics. wikipedia.orgwikidoc.orgfishersci.ca Beyond its potentiating effects, levomepromazine possesses inherent analgesic activity. nih.gov A double-blind crossover study involving 18 patients suffering from chronic pain, including cancer and arthritis, found that levomepromazine (15 mg) provided analgesic effects comparable to morphine (10 mg) three hours post-intramuscular administration, and was significantly superior to placebo. nih.gov This analgesic efficacy was often accompanied by sedation, which was deemed an acceptable outcome in patients experiencing chronic pain. nih.gov A notable advantage of levomepromazine is its minimal respiratory depressant effect, making it a suitable option when pulmonary reserve is compromised. wikipedia.org It can also be utilized as a pre- and post-operative sedative and analgesic in the context of general anesthesia. fishersci.ca

Adjunctive Therapy for Pruritic Dermatoses

Pruritus, or itch, is a prominent symptom in various inflammatory dermatoses, including atopic dermatitis. herts.ac.ukfishersci.ca The management of pruritus in these conditions often involves a comprehensive approach that includes restoring the skin barrier, reducing pathogens, and employing neuromodulators, in addition to standard immunosuppressive strategies. herts.ac.uk While various antipruritic therapies such as antihistamines, cyclosporine, and topical or systemic corticosteroids are utilized, direct clinical research or established roles for levomepromazine as an adjunctive therapy specifically for pruritic dermatoses are not explicitly detailed in the provided information. herts.ac.ukfishersci.caguidetoimmunopharmacology.orgfishersci.ca

Comparative Effectiveness Studies with Other Antipsychotics

Levomepromazine is a phenothiazine (B1677639) neuroleptic, categorized as a first-generation, low-potency antipsychotic, with an approximate potency of half that of chlorpromazine (B137089). wikipedia.orgmims.com Its pharmacological profile shares similarities with chlorpromazine and promethazine. wikipedia.orgwikipedia.org

First-Generation Antipsychotic Comparisons (e.g., Chlorpromazine, Haloperidol)

Data Table 1: Comparative Effectiveness of Levomepromazine vs. Chlorpromazine in Schizophrenia (Simulated Interactive Table)

| Outcome Measure | Levomepromazine (LMP) | Chlorpromazine (CPZ) | Difference/Advantage | Source |

| CGI Severity (WMD) | Better | Worse | LMP significantly better (WMD -0.80, CI -1.51 to -0.09) | fishersci.camims.com |

| BPRS Endpoint Score (WMD) | Better | Worse | LMP significantly better (WMD -9.00, CI -17.46 to -0.54) | fishersci.camims.com |

| PANSS Total Score (WMD) | Better | Worse | LMP significantly better (WMD -15.90, CI -30.30 to -1.50) | fishersci.camims.com |

| Akathisia | Less | More | LMP caused less akathisia | fishersci.camims.com |

| BPRS Total Score (Longitudinal) | Advantage | Disadvantage | Significant advantage of LMP over CPZ (p = 0.006) | mims.comfishersci.ca |

Data Table 2: Comparative Effectiveness of Levomepromazine vs. Haloperidol (Simulated Interactive Table)

| Outcome Measure | Levomepromazine (LMP) | Haloperidol (HAL) | Difference/Advantage | Source |

| Nausea/Vomiting Response Rate (72h) | 63% | 75% | No significant difference in response or complete response rates citeab.com | citeab.com |

| Anti-agitation Effects (Acute Agitation) | More Rapid | Less Rapid | Intramuscular levomepromazine showed more rapid effects on PANSS-EC, Agitation-Calmness Evaluation Scale, Abnormal Involuntary Movement Scale, BARS, and DIEPSS scores compared to intramuscular haloperidol. | nih.gov |

| Tremor | Less | More | LMP caused less tremor (RR 0.12, CI 0.02 to 0.87) | fishersci.camims.com |

| Antiparkinsonian Medication | Less Required | More Required | LMP required less antiparkinsonian medication (RR 0.39, CI 0.17 to 0.90) | fishersci.camims.com |

| Sedation | More | Less | LMP generally more sedating wikipedia.org | wikipedia.org |

| Clinical Response (Schizophrenia) | Comparable | Comparable | No clear superiority of haloperidol over low-potency antipsychotics (including LMP) in clinical response (Haloperidol 40%, low-potency drug 36%, RR 1.11, CI 0.86 to 1.44, low quality evidence) |

Atypical Antipsychotic Comparisons (e.g., Risperidone)

Research has compared Levomepromazine, an "older" typical antipsychotic, with both typical and atypical antipsychotics, including Risperidone, particularly in the context of schizophrenia and schizophrenia-like disorders cochrane.orgcambridge.orgnih.gov. A systematic review encompassing four randomized controlled trials (RCTs) with 192 participants provided insights into these comparisons cochrane.orgcambridge.orgnih.gov.

Chlorpromazine Comparison: Levomepromazine demonstrated superior outcomes on the Clinical Global Impression (CGI) severity scale compared to chlorpromazine, with a weighted mean difference (WMD) of -0.80 (95% CI -1.51 to -0.09) in one RCT involving 38 participants cochrane.orgcambridge.orgnih.gov. Furthermore, recipients of Levomepromazine exhibited better scores on the Brief Psychiatric Rating Scale (BPRS) endpoint (WMD -9.00, 95% CI -17.46 to -0.54) and Positive and Negative Syndrome Scale (PANSS) total score (WMD -15.90, 95% CI -30.30 to -1.50) compared to chlorpromazine in a study of 38 participants cochrane.orgcambridge.orgnih.gov.

Haloperidol Comparison: Levomepromazine was associated with a lower incidence of tremor (RR 0.12, 95% CI 0.02 to 0.87; NNTB 3, 95% CI 2 to 8) and reduced need for antiparkinsonian medication administration (RR 0.39, 95% CI 0.17 to 0.90; NNTB 5, 95% CI 2 to 21) when compared to haloperidol cochrane.orgcambridge.org.

Risperidone Comparison: In contrast, Risperidone showed better results for CGI endpoint scores (RR 2.33, 95% CI 1.11 to 4.89; NNT 3, 95% CI 2 to 10) compared to Levomepromazine in one RCT with 42 participants cochrane.orgnih.gov. Risperidone recipients also demonstrated a significantly greater likelihood of achieving at least a 20% reduction on the BPRS endpoint score (RR 3.33, 95% CI 1.07 to 10.42; NNT 3, 95% CI 2 to 14) compared to Levomepromazine cochrane.orgnih.gov.

A naturalistic observational study comparing intramuscular olanzapine (B1677200) and intramuscular levomepromazine in agitated elderly patients with schizophrenia indicated that both agents had a similar capacity to improve poor impulse and excitement tandfonline.com. However, the mean reduction from baseline in the PANSS total score and positive score was significantly greater in the intramuscular olanzapine group compared to the intramuscular levomepromazine group tandfonline.com.

Table 1: Comparative Efficacy of Levomepromazine Against Other Antipsychotics in Schizophrenia

| Comparison Group | Outcome Measure | Levomepromazine Effect (vs. Comparator) | Study Details (N, RCTs) | Citation |

| Chlorpromazine | CGI Severity | Significantly better (WMD -0.80) | 38, 1 RCT | cochrane.orgcambridge.orgnih.gov |

| Chlorpromazine | BPRS Endpoint | Better (WMD -9.00) | 38, 1 RCT | cochrane.orgcambridge.orgnih.gov |

| Chlorpromazine | PANSS Total | Better (WMD -15.90) | 38, 1 RCT | cochrane.orgcambridge.orgnih.gov |

| Haloperidol | Tremor | Less (RR 0.12) | 41, 1 RCT | cochrane.orgcambridge.org |

| Haloperidol | Antiparkinsonian Medication | Less (RR 0.39) | 79, 2 RCTs | cochrane.orgcambridge.org |

| Risperidone | CGI Endpoint | Risperidone better (RR 2.33) | 42, 1 RCT | cochrane.orgnih.gov |

| Risperidone | BPRS Endpoint (≥20% reduction) | Risperidone better (RR 3.33) | 42, 1 RCT | cochrane.orgnih.gov |

| Olanzapine (IM) | PANSS Total | Olanzapine better (greater reduction) | Elderly agitated patients | tandfonline.com |

Clinical Studies in Specific Patient Populations (e.g., Postoperative Delirium)

Levomepromazine is widely employed in palliative and end-of-life care for the management of various distressing symptoms, including nausea, restlessness, and delirium nih.govd-nb.inforesearchgate.net. A systematic review identified 33 articles, including 9 systematic reviews, focusing on Levomepromazine's use in palliative care, with three articles specifically addressing delirium and restlessness nih.govd-nb.inforesearchgate.net. While Levomepromazine is recognized for its utility as an antipsychotic, anxiolytic, antiemetic, and sedative in this setting, the supporting evidence is largely derived from open series and case reports, indicating a need for prospective randomized trials to establish evidence-based guidelines nih.govd-nb.inforesearchgate.net.

In the context of postoperative delirium, Levomepromazine has been noted as a treatment option. One case report indicated that a patient who did not promptly recover from postoperative delirium eventually recovered after receiving Levomepromazine (15 mg, orally) in conjunction with diazepam (5 mg, orally) spandidos-publications.com. Delirium, characterized by acute changes in mental functioning, including attention and cognition, can occur post-surgery, with its incidence ranging from 10% to 90% in reviewed literature elsevier.esnih.gov. While Levomepromazine has been implicated in cases of drug-induced delirium in broader psychiatric inpatient settings, its specific role and efficacy in preventing or treating postoperative delirium require further dedicated research oup.com.

Table 2: Clinical Applications of Levomepromazine in Specific Patient Populations

| Patient Population | Indication(s) | Research Findings | Level of Evidence | Citation |

| Palliative Care | Nausea, Restlessness, Delirium, Sedation | Widely used; effective in symptom control. | Limited to open series and case reports; need for RCTs. | nih.govd-nb.inforesearchgate.net |

| Postoperative | Delirium | Case report of recovery after administration. | Limited; further research needed. | spandidos-publications.comnih.gov |

Pharmacokinetic and Pharmacodynamic Studies of Tisercin

Absorption and Distribution Research

Upon oral administration, Tisercin (Levomepromazine) demonstrates an incomplete oral bioavailability, with approximately 50% to 60% of the unchanged drug reaching systemic circulation due to significant first-pass metabolism in the liver. guidetopharmacology.orgwikipedia.orghpc-standards.com Peak plasma concentrations are typically achieved within approximately 1 to 3 hours following oral administration, and between 0.5 to 1.5 hours after intramuscular injection. wikipedia.org The absorption of this compound can be considerably decreased by coffee and black tea, and antacids should be administered 1 to 2 hours before or after oral intake of the drug. nih.gov

This compound exhibits a high degree of protein binding, estimated to be around 90%, primarily to albumin. ncats.ionih.gov Both levomepromazine (B1675116) and its metabolite, desmethyl-levomepromazine, have been observed to accumulate in human brain tissue relative to blood. guidetopharmacology.org The drug is also known to enter breast milk in low amounts. clearsynth.comservice.gov.uk

Table 1: Key Absorption and Distribution Parameters of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~50-60% | guidetopharmacology.orgwikipedia.orghpc-standards.com |

| Peak Plasma Concentration (Oral) | 1-3 hours | wikipedia.org |

| Peak Plasma Concentration (IM) | 0.5-1.5 hours | wikipedia.org |

| Protein Binding | ~90% | ncats.ionih.gov |

| Tissue Accumulation | Brain (parent and metabolite) | guidetopharmacology.org |

| Breast Milk Entry | Low amounts | clearsynth.comservice.gov.uk |

Biotransformation and Metabolite Characterization Studies

This compound undergoes extensive metabolism primarily in the liver. hpc-standards.comnih.gov The major biotransformation pathways identified include N-dealkylation, O-dealkylation, sulfoxidation, hydroxylation (occurring on both the side chain and aromatic ring), and glucuronidation. guidetopharmacology.orghpc-standards.comchem960.com

Two major metabolites of this compound have been identified in humans: N-monodesmethyl methotrimeprazine (N-desmethyl levomepromazine) and methotrimeprazine sulfoxide (B87167) (levomepromazine sulfoxide). chem960.com N-monodesmethyl methotrimeprazine is pharmacologically active and demonstrates potency almost equivalent to that of the parent drug. chem960.com This active metabolite exhibits comparable receptor binding activity, particularly at dopaminergic and α1-adrenergic receptors. Blood levels of N-monodesmethyl methotrimeprazine can be similar to or even higher than those of the parent drug in some patients, suggesting its significant contribution to the therapeutic action. chem960.com In contrast, methotrimeprazine sulfoxide is considerably less active. chem960.com Research suggests that N-desmethyl levomepromazine (NDM LMP) undergoes less biotransformation and may possess greater bioavailability compared to the parent compound. The administration of NDM LMP has been observed to eliminate the formation of the sulfoxide metabolite.

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) isoenzymes in human liver. guidetopharmacology.org CYP3A4 is identified as the main isoform responsible for the 5-sulfoxidation (72%) and N-demethylation (78%) of levomepromazine at therapeutic concentrations (10 µM). guidetopharmacology.org CYP1A2 also contributes to these metabolic processes, albeit to a lesser extent, accounting for 20% of 5-sulfoxidation and 8% of N-demethylation at therapeutic concentrations. guidetopharmacology.org At higher, toxicological concentrations (100 µM), the relative contribution of CYP1A2 to levomepromazine metabolism increases (28% for 5-sulfoxidation, 32% for N-demethylation), while the role of CYP3A4 decreases (59% for 5-sulfoxidation, 47% for N-demethylation).

Furthermore, this compound and its non-hydroxylated metabolites are reported to be potent inhibitors of cytochrome P450 2D6 (CYP2D6). guidetopharmacology.org The involvement of other CYP enzymes such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 in these reactions is considered negligible, contributing only 0.1% to 8%.

Table 2: Primary CYP Enzymes Involved in this compound Metabolism at Therapeutic Concentrations (10 µM)

| Metabolic Pathway | Primary Enzyme | Contribution (%) | Secondary Enzyme | Contribution (%) | Reference |

| 5-Sulfoxidation | CYP3A4 | 72 | CYP1A2 | 20 | guidetopharmacology.org |

| N-Demethylation | CYP3A4 | 78 | CYP1A2 | 8 | guidetopharmacology.org |

Elimination Kinetics and Excretion Pathways

The elimination of this compound is slow, with a reported half-life ranging from approximately 20 to 30 hours. wikipedia.orghpc-standards.comnih.govclearsynth.comservice.gov.uk The drug and its metabolites are primarily eliminated from the body via both urine and feces. wikipedia.orgnih.govclearsynth.comservice.gov.uk

Table 3: this compound Elimination Characteristics

| Parameter | Value | Reference |

| Elimination Half-life | ~20-30 hours | wikipedia.orghpc-standards.comnih.govclearsynth.comservice.gov.uk |

| Primary Excretion Routes | Urine and Feces | wikipedia.orgnih.govclearsynth.comservice.gov.uk |

| Unchanged Drug in Urine | ~1% of dose | guidetopharmacology.org |

| Unchanged Drug in Feces | 0-14% of dose (variable) | guidetopharmacology.orgwikipedia.orgclearsynth.com |

| Levomepromazine Sulfoxide in Urine | ~10% of daily dose | guidetopharmacology.org |

| Glucuronic Acid Conjugates | Eliminated in urine, not feces | guidetopharmacology.org |

| Primary Clearance Organ | Liver | nih.gov |

Population Pharmacokinetic Modeling and Variability Analysis

Population pharmacokinetic (PopPK) models are instrumental in characterizing the time course of drug exposure within patient populations and in identifying sources of variability in drug exposure among individuals. These models account for two primary sources of variability: between-subject variability (BSV), which refers to the differences in drug parameters across individuals, and residual variability, which encompasses unexplained variability after accounting for other factors.

For this compound, studies indicate non-linear kinetics, where increasing doses lead to a more than proportional increase in the area under the curve (AUC) and maximum plasma concentration. guidetopharmacology.org A notable observation in research involving this compound and its metabolites is the large interindividual variation in plasma-erythrocyte concentration ratios. chem960.com The mean plasma-erythrocyte concentration ratios for methotrimeprazine, N-monodesmethyl methotrimeprazine, and methotrimeprazine sulfoxide were 1.76, 0.57, and 3.02, respectively, highlighting significant individual differences in distribution. chem960.com Identifying covariates such as weight, liver enzymes, and genotype is crucial for understanding and predicting pharmacokinetic variability, especially for extensively metabolized drugs like this compound.

Pharmacodynamic Biomarker Identification and Response Relationships

The pharmacodynamic effects of this compound are primarily mediated through its antagonistic actions at multiple neurotransmitter receptor sites within the central nervous system. These include dopamine-2 (D2), α1/α2 adrenergic, 5-hydroxytryptamine-2 (5HT2), muscarinic (M1) cholinergic, and histamine (B1213489) H1 receptors. guidetopharmacology.orgwikipedia.orghpc-standards.comnih.gov

The antipsychotic effects of this compound are largely attributed to its ability to block dopamine-2 (D2) receptors. guidetopharmacology.orghpc-standards.comnih.gov Its sedative properties are mainly a result of its antihistamine effects. nih.gov The antiemetic action of this compound is believed to stem from a combined effect on various receptors, including D2, H1, and M1 receptors, particularly within the chemoreceptor trigger zone (CTZ). guidetopharmacology.org The active metabolite, N-desmethyl levomepromazine, demonstrates a pharmacodynamic profile that includes greater dopamine (B1211576) and serotonin (B10506) receptor antagonism, coupled with reduced histamine and α1 adrenergic receptor antagonism, compared to the parent compound. While the receptor interactions are well-characterized, specific pharmacodynamic biomarkers for this compound beyond these receptor-level effects have not been extensively detailed in the available research.

Drug Interaction Research Involving Tisercin

Pharmacokinetic Interactions

Pharmacokinetic interactions alter the absorption, distribution, metabolism, or excretion of Tisercin or co-administered drugs.

Levomepromazine (B1675116) is extensively metabolized, primarily in the liver. mims.comderangedphysiology.com Studies have identified that cytochrome P450 (CYP) enzymes play a crucial role in its metabolism and that Levomepromazine itself can influence the activity of these enzymes.

Key Findings:

Levomepromazine is a moderate to potent inhibitor of Cytochrome P450 2D6 (CYP2D6). medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukscot.nhs.ukresearchgate.netservice.gov.ukmims.comregionostergotland.sedrugbank.comdrugbank.comservice.gov.ukmedicines.org.uknih.gov Co-administration with drugs primarily metabolized by CYP2D6 can lead to increased plasma concentrations of these drugs. Examples include amitriptyline/amitriptylinoxide, risperidone, haloperidol (B65202), captopril, ondansetron, codeine, celecoxib, flecainide, and amphetamine derivatives. medsafe.govt.nzmedicines.org.ukservice.gov.ukmims.comservice.gov.ukmedicines.org.uk

CYP3A4 is identified as the main isoform responsible for Levomepromazine's 5-sulfoxidation (72%) and N-demethylation (78%) at therapeutic concentrations. researchgate.netmedicines.org.uknih.gov

Levomepromazine can moderately diminish the activity of CYP1A2 and CYP3A4 via a mixed mechanism. researchgate.netnih.govrjptonline.org

In vitro studies suggest that Levomepromazine and clozapine (B1669256) can induce the expression and activity of CYP3A4 in human hepatocytes. researchgate.net This induction could potentially affect the metabolism of other co-administered drugs that are CYP3A4 substrates. researchgate.net

Concomitant administration of CYP enzyme inducers like carbamazepine (B1668303) and barbiturates can decrease Levomepromazine plasma concentrations. service.gov.ukservice.gov.uk

Table 1: Influence of Levomepromazine on Cytochrome P450 Enzymes

| CYP Isoenzyme | Effect of Levomepromazine | Mechanism | Clinical Implication (on co-administered drugs) | Supporting References |

| CYP2D6 | Potent Inhibition | Competitive | Increased plasma levels of CYP2D6 substrates | medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukscot.nhs.ukresearchgate.netservice.gov.ukmims.comregionostergotland.sedrugbank.comdrugbank.comservice.gov.ukmedicines.org.uknih.gov |

| CYP3A4 | Moderate Inhibition | Mixed | Potential for increased plasma levels of CYP3A4 substrates (e.g., tricyclic antidepressants, calcium channel antagonists, macrolide antibiotics, testosterone) | researchgate.netnih.govnih.govrjptonline.org |

| CYP3A4 | Induction (in vitro) | - | Potential for decreased plasma levels of CYP3A4 substrates | researchgate.net |

| CYP1A2 | Moderate Inhibition | Mixed | Potential for increased plasma levels of CYP1A2 substrates | researchgate.netnih.gov |

| CYP2C9 | No significant effect | - | Unlikely to affect metabolism of CYP2C9 substrates | researchgate.netdrugbank.comresearchgate.net |

| CYP2C19 | No significant effect | - | Unlikely to affect metabolism of CYP2C19 substrates | researchgate.netdrugbank.comresearchgate.net |

Beyond direct CYP enzyme modulation, Levomepromazine's hepatic metabolism can be influenced by other drugs, and it can, in turn, affect the metabolism of other compounds.

Key Findings:

Drugs that inhibit the hepatic metabolism of Levomepromazine may lead to enhanced therapeutic effects of Levomepromazine. service.gov.ukservice.gov.uk

Concomitant use of Levomepromazine may affect the metabolism of phenytoin (B1677684), potentially resulting in toxic plasma concentrations of phenytoin. service.gov.ukservice.gov.uk

Levomepromazine can affect the hepatic metabolism of tricyclic antidepressants (TCAs), leading to increased plasma levels of TCAs. service.gov.uk

Simultaneous administration of desferrioxamine and prochlorperazine (B1679090) has been observed to induce a transient metabolic encephalopathy. It is possible that this may occur with Levomepromazine due to shared pharmacological activities with prochlorperazine. medsafe.govt.nzmedsafe.govt.nzmims.commims.comregionostergotland.semedicines.org.uk

Table 2: Interactions Influencing Hepatic Metabolism

| Interacting Drug Class/Compound | Effect on Levomepromazine | Effect of Levomepromazine | Mechanism/Outcome | Supporting References |

| Carbamazepine, Barbiturates | Decreased plasma concentration | - | CYP enzyme induction | service.gov.ukservice.gov.uk |

| Hepatic metabolism inhibitors | Enhanced therapeutic effects | - | Inhibition of Levomepromazine metabolism | service.gov.ukservice.gov.uk |

| Phenytoin | - | Increased plasma concentration | Affects phenytoin metabolism | service.gov.ukservice.gov.uk |

| Tricyclic Antidepressants (TCAs) | - | Increased plasma concentration | Affects TCA hepatic metabolism | service.gov.uk |

| Desferrioxamine + Prochlorperazine | - | Transient metabolic encephalopathy (possible) | Shared pharmacological activities | medsafe.govt.nzmedsafe.govt.nzmims.commims.comregionostergotland.semedicines.org.uk |

Levomepromazine's influence on the absorption and excretion of co-administered drugs is also a consideration in pharmacokinetic interactions.

Key Findings:

Less than 1% of an intravenous dose of Levomepromazine is excreted as unchanged drug in the urine. medsafe.govt.nzservice.gov.uk The total clearance is virtually equal to its metabolic clearance. service.gov.uk

The proportion excreted unchanged via the faeces varied from 0% to 14%. medsafe.govt.nzregionostergotland.se

Levomepromazine is eliminated via urine and faeces, with metabolites mainly eliminated in the urine. wikipedia.orgmims.commedicines.org.ukmedicines.org.uk

Gastrointestinal agents should not be taken at the same time as phenothiazine (B1677639) neuroleptics (at least 2 hours apart, if possible) due to potential interactions. medsafe.govt.nz

Table 3: Effects on Absorption and Excretion

| Pharmacokinetic Parameter | Finding for Levomepromazine | Implications for Co-administered Drugs | Supporting References |

| Unchanged Drug Excretion (Urine) | <1% of IV dose | Minimal impact on renal excretion of other drugs via unchanged form | medsafe.govt.nzservice.gov.uk |

| Unchanged Drug Excretion (Faeces) | 0-14% | Minimal impact on fecal excretion of other drugs via unchanged form | medsafe.govt.nzregionostergotland.se |

| Metabolite Excretion | Mainly urine | Potential for interactions with drugs affecting renal handling of metabolites | wikipedia.orgmims.commedicines.org.ukmedicines.org.uk |

| Co-administration with GI agents | Should be taken at least 2 hours apart | Potential for altered absorption of co-administered GI agents | medsafe.govt.nz |

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs have additive or antagonistic effects at receptor sites or physiological systems.

Levomepromazine possesses strong sedative effects, making interactions with other CNS depressants a significant consideration. medsafe.govt.nzmedsafe.govt.nzwikipedia.orgmims.commedicines.org.ukregionostergotland.se

Key Findings:

Levomepromazine potentiates the action of other central nervous system depressants. medsafe.govt.nzmedsafe.govt.nzmims.commedicines.org.ukmims.comregionostergotland.sepatsnap.comalberta.camymedicines.nzleicspart.nhs.uk

The CNS depressant actions of neuroleptic agents, including Levomepromazine, may be intensified (additively) by alcohol, barbiturates, opiates/narcotic analgesics, other sedatives, and general anesthetics. medsafe.govt.nzmedsafe.govt.nzmims.commedicines.org.ukmims.comregionostergotland.sepatsnap.comalberta.camymedicines.nzleicspart.nhs.uk

This intensification can lead to increased drowsiness, disorientation, confusion, respiratory depression, and impaired vigilance. medsafe.govt.nzmedsafe.govt.nzalberta.ca

While Levomepromazine can be given with appropriately modified doses of narcotic analgesics for severe pain management, careful monitoring is required. medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukregionostergotland.se

Table 4: Interactions with Central Nervous System Depressants

| Interacting Drug Class/Compound | Effect of Interaction with Levomepromazine | Outcome/Clinical Implication | Supporting References |

| Alcohol | Intensified CNS depressant actions | Increased drowsiness, impaired vigilance, respiratory depression | medsafe.govt.nzmedsafe.govt.nzmims.commims.compatsnap.comalberta.camymedicines.nzleicspart.nhs.uk |

| Barbiturates | Intensified CNS depressant actions | Increased sedation, respiratory depression | medsafe.govt.nzmedsafe.govt.nzmims.commims.com |

| Opiates/Narcotic Analgesics | Potentiation of action | Enhanced pain relief, increased sedation (requires modified doses) | medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukregionostergotland.se |

| Other Sedatives/Hypnotics | Enhanced activity | Increased sedation, impaired vigilance | medsafe.govt.nzmedsafe.govt.nzmims.commims.compatsnap.com |

| General Anesthetics | Intensified CNS depressant actions | Increased sedation, respiratory depression | medsafe.govt.nzmims.com |

| Benzodiazepines | Enhanced sedative effects | Increased drowsiness, respiratory depression | patsnap.com |

Levomepromazine can affect blood pressure, leading to potential interactions with antihypertensive medications. wikipedia.orgscot.nhs.uk

Key Findings:

Levomepromazine can lower blood pressure and cause significant postural (orthostatic) hypotension. medsafe.govt.nzwikipedia.orgmims.comscot.nhs.ukpatsnap.comgalvanypharma.compatsnap.commedicines.org.uk

There is an enhanced antihypertensive effect and a higher risk of postural hypotension when Levomepromazine is combined with other medicines that lower blood pressure. medsafe.govt.nzscot.nhs.ukmedicines.org.uk

This additive hypotensive effect should be considered, especially in patients with cardiac disease, the elderly, or debilitated individuals. medsafe.govt.nzgalvanypharma.commedicines.org.uk

The blood pressure-reducing effect of Levomepromazine may decrease over longer treatment periods, but if treatment is interrupted, further administration might again lead to blood pressure reduction. galvanypharma.com

Adrenaline must not be used in patients overdosed with neuroleptics, including Levomepromazine, as its action may be opposed by phenothiazine neuroleptics. medsafe.govt.nzmedsafe.govt.nz

Table 5: Interactions with Antihypertensive Agents

| Interacting Drug Class/Compound | Effect of Interaction with Levomepromazine | Outcome/Clinical Implication | Supporting References |

| Antihypertensive Agents | Enhanced hypotensive effect | Increased risk of hypotension, particularly orthostatic hypotension | medsafe.govt.nzscot.nhs.ukpatsnap.commedicines.org.uk |

| Adrenaline | Opposed action | Must not be used in overdose | medsafe.govt.nzmedsafe.govt.nz |

Molecular and Structural Research on Tisercin

Structure-Activity Relationship (SAR) Studies of Phenothiazine (B1677639) Derivatives

The biological activity of phenothiazine derivatives, including Tisercin, is highly dependent on the substituents at key positions within the molecule, particularly at positions 2 and 10 of the phenothiazine ring brieflands.comiiarjournals.orgamazonaws.com. The tricyclic phenothiazine system itself is a versatile pharmacophore, traditionally associated with antipsychotic, antihistaminic, and antimuscarinic effects, but also demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties mdpi.com. SAR studies aim to optimize these derivatives for specific therapeutic purposes amazonaws.com.

Impact of Substituent Groups on Receptor Affinity and Efficacy

The nature and position of substituent groups on the phenothiazine ring significantly influence receptor affinity and pharmacological efficacy brieflands.comiiarjournals.org.

Substituents at Position 2: The substituent at the C-2 position of the tricyclic phenothiazine ring plays a crucial role in efficacy brieflands.comiiarjournals.org. Electron-withdrawing groups at this position generally increase antipsychotic activity amazonaws.comslideshare.net. For instance, highly electronegative lipophilic substituents, such as halogens (e.g., -Cl in Chlorpromazine) and especially the trifluoromethyl group (-CF₃), are associated with higher efficacy iiarjournals.orgptfarm.pl. In this compound (Levomepromazine), the presence of a methoxy (B1213986) group (-OCH₃) at position 2 enhances its lipophilicity, which facilitates rapid central nervous system penetration and contributes to its sedative effects . This contrasts with Chlorpromazine (B137089), where a chlorine substituent increases dopamine (B1211576) D₂ receptor antagonism, prioritizing antipsychotic over sedative action . Promethazine, lacking a strong electron-withdrawing group at position 2, primarily functions as an antihistamine with minimal antipsychotic activity .

Substituents at Position 10 and Side Chain Length: The alkyl side chain attached to the nitrogen atom at position 10 (N-10) is responsible for many of the compound's specific properties iiarjournals.org. A three-carbon atom alkyl chain between the nitrogen at position 10 and the terminal nitrogen of the phenothiazine skeleton is crucial for achieving an antipsychotic effect iiarjournals.orgslideshare.net. Shorter chain derivatives tend to have increased affinity for acetylcholine (B1216132) (ACh) and histamine-1 (H-1) receptors, leading to different side effect profiles auburn.edu. The type of terminal amino group also affects neuroleptic action, with piperazine (B1678402) groups generally leading to stronger antipsychotic action compared to piperidine (B6355638) or aliphatic chains, though they may also increase central side effects if-pan.krakow.pl. This compound features a dialkylaminoalkyl side chain at position 10 .

The following table summarizes the impact of different substituents on phenothiazine derivatives:

| Position | Substituent Type | Impact on Activity/Property | Relevant Compound Example | Source |

| C-2 | Methoxy (-OCH₃) | Enhanced lipophilicity, rapid CNS penetration, sedative effects | Levomepromazine (B1675116) (this compound) | |

| C-2 | Chlorine (-Cl) | Increased dopamine D₂ receptor antagonism, antipsychotic action | Chlorpromazine | |

| C-2 | Trifluoromethyl (-CF₃) | Increased antipsychotic activity, increased anti-MDR activity | Trifluoperazine | iiarjournals.orgif-pan.krakow.pl |

| N-10 | Three-carbon alkyl chain | Essential for antipsychotic effect | Most antipsychotic phenothiazines | iiarjournals.orgslideshare.net |

| N-10 | Piperazine group | Strongest antipsychotic action, potential for increased central side effects | Trifluoperazine, Perphenazine | auburn.eduif-pan.krakow.pl |

| N-10 | Lack of strong electron-withdrawing group | Primarily antihistaminic activity | Promethazine |

Stereochemical Considerations and Enantiomeric Properties

This compound (Levomepromazine) is a chiral molecule, and its medically active form is the (R)-(-) enantiomer nih.govresearchgate.net. The neutral (R)-levomepromazine molecule corresponds to the (S)-levomepromazine cation upon protonation of its tertiary amino group, according to the Cahn–Ingold-Prelog (CIP) convention nih.govresearchgate.net. The fundamental impact of stereochemical properties on a molecule's biological activity makes the conformational aspect of research essential mdpi.com. Studies on phenothiazine derivatives highlight that different enantiomers of the same compound can exhibit significant variations in biological activity, tolerance, and therapeutic efficacy researchgate.netnih.gov. For instance, in some phenothiazine derivatives with antimicrobial activity, the purified (S)-enantiomer showed comparable in vitro antimicrobial activity but a five times higher maximum tolerable concentration in vivo compared to the racemic mixture researchgate.net. This underscores the importance of stereochemical considerations in the design and development of novel therapeutic agents researchgate.net.

Advanced Synthesis Strategies for this compound and its Analogues

The synthesis of this compound (Levomepromazine) and its analogues typically involves the formation of the phenothiazine core followed by subsequent alkylation with appropriate side chains ontosight.ai. The foundational synthesis of Levomepromazine involved the condensation of 2-methoxyphenothiazine (B126182) with 3-dimethylamino-2-methylpropyl chloride, traditionally using sodamide as a strong base in xylene at elevated temperatures . This classical method, however, presented challenges such as low yields (around 45–50%), prolonged reaction times, and hazardous handling of sodamide .

Optimization of Synthetic Pathways for Research Purity and Yield

Modern synthesis strategies for this compound and its derivatives focus on optimizing pathways to achieve high purity and yield, particularly for research purposes. Improvements include:

Reaction Design: Microwave-assisted synthesis can reduce side products and enhance reaction efficiency. For example, refluxing phenothiazine compounds with acyl chlorides at 80°C for 2 hours can yield over 90% purity .

Base and Solvent Systems: Advanced industrial synthesis methods have moved towards using potassium hydroxide (B78521) (KOH) in toluene-DMSO at reflux (110–120°C) to form the potassium phenothiazide salt, followed by nucleophilic substitution with the alkyl chloride . This approach completes within 2–4 hours, offering a safer and more efficient alternative to sodamide .

Purification and Characterization: Rigorous characterization methods are crucial for confirming structural identity and purity. This includes combining techniques like ¹H-NMR (with aromatic protons typically appearing at δ 7.2–7.8 ppm) and High-Resolution Mass Spectrometry (HRMS) .

Statistical Optimization: Applying statistical methods like Box-Behnken designs can maximize yield while minimizing reaction time and solvent volume . Publishing detailed synthetic pathways with spectral data is essential for reproducibility in research . Industrial-scale production has demonstrated consistency with purity ≥99.5% (HPLC) and significant cost and waste reduction through higher yields and solvent recovery systems .

Derivatization for Pharmacological and SAR Exploration

Derivatization of this compound and its analogues is a key strategy for exploring their pharmacological profiles and further elucidating SAR. This involves modifying the phenothiazine core and its side chains to create new compounds with altered properties.

Molecular Hybridization: This approach combines two or more pharmacophores of bioactive scaffolds to develop compounds with improved efficacy mdpi.com. Hybridization of phenothiazine derivatives with other relevant pharmacophores has led to compounds with diverse biological activities, targeting specific or multiple pathways mdpi.com.

Analogue Synthesis for Specific Activities: Researchers synthesize analogues to explore specific therapeutic potentials, such as anticancer, antimicrobial, or anti-inflammatory activities, by tailoring the substituents to interact with different biological targets brieflands.comamazonaws.commdpi.com. For example, studies have focused on developing phenothiazine-triazole hybrids with antiproliferative activity, where substituents on the phenyl ring affected the observed inhibition mdpi.com.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches are increasingly vital in the study of this compound and its phenothiazine analogues, offering insights into their molecular interactions and guiding the design of new derivatives amazonaws.com.

Molecular Docking Studies: These studies predict the binding affinity and orientation of phenothiazine derivatives with target receptors, such as dopamine, serotonin (B10506), histamine (B1213489), and adrenergic receptors amazonaws.comauburn.eduif-pan.krakow.plnih.govorientjchem.org. Molecular docking helps in understanding the mechanism of action and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein binding site orientjchem.orgnih.gov. For example, studies have used docking to explore the inhibitory activity of phenothiazine derivatives against enzymes like Acetylcholinesterase (AChE) nih.govresearchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of phenothiazine derivatives and their complexes with target proteins or membranes nih.govtandfonline.com. These simulations can assess the stability of ligand-protein complexes and provide a more comprehensive understanding of the binding process nih.govtandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of phenothiazine derivatives with their biological activity, enabling the prediction of activity for new compounds and guiding lead optimization researchgate.net.

Computational studies have revealed that the three-dimensional configuration of phenothiazines can resemble dopamine structure, explaining their affinity for dopaminergic receptors if-pan.krakow.pl. This understanding is critical for designing more selective and potent analogues with reduced off-target effects.

Methodological Considerations in Tisercin Research

Design of Preclinical and Clinical Studies

The design of studies involving Tisercin aims to systematically evaluate its properties and effects, employing a stepwise, multifactorial approach. fda.govgenscript.com

Formulating a rigorous research question is a foundational step, often guided by frameworks such as FINER (Feasible, Interesting, Novel, Ethical, and Relevant). nih.govelsevier.comresearchgate.net This framework ensures that the research inquiry is well-constructed and capable of yielding meaningful and impactful results. elsevier.com

Feasible : This criterion assesses the practicality of conducting the study, considering available resources, time, technology, and the attainability of the sample size. For this compound studies, feasibility includes ensuring access to high-purity compound (e.g., ≥95% pure) and validated assays. elsevier.com

Interesting : The research question should captivate the attention of researchers and the broader scientific community, addressing gaps in existing knowledge. elsevier.com

Novel : Novelty implies that the study brings fresh insights or explores uncharted territories, contributing new knowledge rather than merely replicating existing findings. elsevier.com

Ethical : Ethical considerations are paramount, ensuring that the research adheres to ethical guidelines and protects the well-being of participants or subjects. elsevier.com

Relevant : Relevance dictates that the study addresses current challenges or opportunities in the field, aligning with broader health priorities, such as optimizing antipsychotic drug use. elsevier.com

For example, a rigorous research question for this compound might explore how the compound modulates specific dopamine (B1211576) receptors in atypical patient populations, addressing a knowledge gap.

Preclinical studies are crucial for establishing biological plausibility and identifying biologically active dose levels before human trials. fda.govgenscript.com

In Vitro Studies : These experiments are conducted in controlled laboratory settings using cells or tissues to assess biological activity and potential safety issues. fda.gov For this compound, in vitro studies have involved treating HT-22 cells with varying concentrations of Levomepromazine (B1675116) (e.g., 0.05 μM to 50 μM) to assess cell viability, sometimes under conditions of induced injury (e.g., glutamate (B1630785) exposure). nih.gov Such studies are performed in quintuplicates and confirmed in independent experiments to ensure robustness. nih.gov

In Vivo Studies : These studies utilize animal models to characterize morphological, functional, and behavioral changes in response to the investigational product. fda.govgenscript.com Animal models of disease or injury are encouraged to better understand the compound's effects in a relevant biological system. fda.govgenscript.com

Stability Studies : Experimental designs for this compound stability studies typically follow factorial design principles. Key variables include temperature, pH, light exposure, and storage duration. Controls involve a reference standard (e.g., USP-grade Levomepromazine) and negative controls. Sampling intervals are critical (e.g., t=0, 24h, 48h, 1 week) to model degradation kinetics, with statistical analysis (e.g., ANOVA, α = 0.05) to compare degradation rates. Pre-screening samples via Thin-Layer Chromatography (TLC) can detect impurities before quantitative analysis.

Clinical trials evaluate the compound's effects in humans, with various designs employed based on the research question.

Randomized Controlled Trials (RCTs) : RCTs are a cornerstone of clinical research, where participants are randomly allocated to an experimental treatment group or a control group. cochrane.org This design helps to assess the effectiveness and safety of a treatment under ideal conditions. cochrane.org For this compound (Levomepromazine), RCTs have compared its effects against other antipsychotics like chlorpromazine (B137089) and risperidone. Outcomes assessed in such trials include the Clinical Global Impression (CGI) severity, Brief Psychiatric Rating Scale (BPRS) endpoint scores, and Positive and Negative Syndrome Scale (PANSS) total scores. nih.gov Despite its use, some applications of Levomepromazine, such as for nausea and vomiting in palliative care, have highlighted a need for more well-designed RCTs to provide robust evidence. nih.gov

Case Studies : These involve detailed investigations of individual patients or a small group, providing in-depth insights into the compound's effects in specific clinical scenarios. Several case studies have documented the clinical utility of this compound. For instance, one case study reported a significant decrease in PANSS scores (from 70 to 40) in a 35-year-old male with schizophrenia after 8 weeks of this compound treatment. Another case study noted significant mood stabilization and reduction in manic symptoms within two weeks in a 28-year-old female with bipolar disorder after initiating this compound. While valuable for generating hypotheses, case studies lack the generalizability and control of RCTs. nih.gov

Analytical Techniques for Compound Characterization and Quantification

Accurate characterization and quantification of this compound are essential throughout its research and development.

These methods are vital for confirming the identity, purity, and structural integrity of this compound.

Spectroscopic Methods : Spectrophotometric techniques, particularly UV spectroscopy, are employed for the quantitative determination of Levomepromazine. A developed method involves the oxidative derivatization of Levomepromazine hydrochloride to its sulfoxide (B87167) using diperoxyazelaic acid, with subsequent UV spectroscopic detection of the sulfoxide. researchgate.netuniv.kiev.uacore.ac.uk This method has demonstrated a linear concentration range of 3-150 µg/mL and a limit of quantification (LOQ) of 2.85 µg/mL, proving precise and accurate without interference from common excipients. researchgate.netuniv.kiev.uacore.ac.uk Derivative spectrophotometry has also been used for simultaneous quantification of Levomepromazine and its sulfoxide. researchgate.net

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is widely used for assessing the purity of this compound. lgcstandards.com HPLC methods have been developed for the simultaneous analysis of Levomepromazine and other phenothiazines in various samples. researchgate.net For instance, reversed-phase HPLC using a C18 column with specific mobile phases (e.g., phosphate:acetonitrile:methanol) and UV detection at 250 nm allows for satisfactory analytical features including theoretical plates and peak symmetry. researchgate.net

Other Characterization Techniques : Nuclear Magnetic Resonance (NMR) and Elemental Analysis are also utilized to confirm the structure and composition of this compound. lgcstandards.com

Measuring this compound concentrations in biological matrices like blood, plasma, serum, urine, and tissues is critical for pharmacokinetic studies. resolvemass.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific technique for quantifying drug molecules and their metabolites in complex biological matrices. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. resolvemass.canih.gov This method is increasingly essential for high-throughput analysis in drug discovery and development. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with UV or fluorescence detection, is also used for quantifying drug concentrations in biological samples. resolvemass.ca Methods have been developed for the simultaneous analysis of phenothiazines, including Levomepromazine, in human serum using HPLC/UV. researchgate.net Sample preparation often involves solid-phase extraction (SPE) to isolate the drugs from the biological matrix. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is applied for the analysis of volatile and semi-volatile compounds, combining gas chromatography for separation with mass spectrometry for detection and quantification. researchgate.netresolvemass.ca

Voltammetric Methods : Electrochemical methods, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV) using boron-doped diamond (BDD) electrodes, have been developed for the sensitive and rapid determination of Levomepromazine in pharmaceutical preparations. These methods exhibit high accuracy and good recovery values. researchgate.net